REACTION_CXSMILES
|
C([O-])(C)C.C([O-])(C)C.C([O-])(C)C.[Al+3:13].C(OCCOCCO)CCC.COC1C=CC(O)=CC=1.[C:34]([OH:38])(=[O:37])[CH:35]=[CH2:36]>C(O)(C)C>[C:34]([O-:38])(=[O:37])[CH:35]=[CH2:36].[C:34]([O-:38])(=[O:37])[CH:35]=[CH2:36].[C:34]([O-:38])(=[O:37])[CH:35]=[CH2:36].[Al+3:13] |f:0.1.2.3,8.9.10.11|
|
Name
|
aluminium triisopropanolate
|
Quantity
|
102.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[O-].C(C)(C)[O-].C(C)(C)[O-].[Al+3]
|
Name
|
|
Quantity
|
120.1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCCOCCO
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
53 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this mixture there were added in drops
|
Type
|
ADDITION
|
Details
|
The acid was added during 15 minutes at room temperature (25° C.)
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
Owing to the reaction heat
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 39° C.
|
Type
|
ADDITION
|
Details
|
stable so that it could be further treated
|
Type
|
TEMPERATURE
|
Details
|
namely it was heated to 60° C. during 30 minutes
|
Duration
|
30 min
|
Name
|
Aluminium Tri-Acrylate
|
Type
|
|
Smiles
|
C(C=C)(=O)[O-].C(C=C)(=O)[O-].C(C=C)(=O)[O-].[Al+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |